molecular formula C14H17N5O2 B6442814 8-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 2549018-86-0

8-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-1,3,8-triazaspiro[4.5]decane-2,4-dione

Cat. No.: B6442814
CAS No.: 2549018-86-0
M. Wt: 287.32 g/mol
InChI Key: TUOKLABYCRINBF-UHFFFAOYSA-N
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Description

This compound belongs to the 1,3,8-triazaspiro[4.5]decane-2,4-dione class, characterized by a spirocyclic core fused with heterocyclic substituents. It is synthesized via a multi-step route involving Bucherer–Berg and Ullmann coupling reactions, followed by reductive amination (Fig. 3 in ). Its primary pharmacological role is as an inhibitor of prolyl hydroxylase domain 2 (PHD2), a key enzyme in hypoxia-inducible factor (HIF) regulation, making it a candidate for treating anemia by stabilizing HIF and promoting erythropoiesis. Notably, it avoids hERG channel inhibition (IC₅₀ > 30 µM), a critical improvement over earlier analogs that exhibited cardiotoxicity risks.

Properties

IUPAC Name

8-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5O2/c20-12-14(18-13(21)17-12)4-6-19(7-5-14)11-9-2-1-3-10(9)15-8-16-11/h8H,1-7H2,(H2,17,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUOKLABYCRINBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)N=CN=C2N3CCC4(CC3)C(=O)NC(=O)N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-1,3,8-triazaspiro[4.5]decane-2,4-dione typically involves multi-step organic reactions. The initial step often includes the formation of the cyclopenta[d]pyrimidine core, followed by the introduction of the triazaspirodecane moiety. Common reagents used in these reactions include various amines, aldehydes, and ketones under controlled conditions such as reflux or catalytic environments.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like crystallization and chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

8-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-1,3,8-triazaspiro[4.5]decane-2,4-dione undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

8-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-1,3,8-triazaspiro[4.5]decane-2,4-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-1,3,8-triazaspiro[4.5]decane-2,4-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Core Scaffold Derivatives: 1,3,8-Triazaspiro[4.5]decane-2,4-dione Variants

Compound 264 (Pyridine-Substituted Analog)
  • Structure : Features a pyridine ring substitution instead of cyclopenta[d]pyrimidinyl.
  • Pharmacology : Retains PHD inhibitory activity but with enhanced pharmacokinetics (rat t½ = 3.3 h, oral bioavailability = 67%).
  • Advantage: No hERG inhibition, addressing a major limitation of earlier triazaspiro-based PHD inhibitors.
8-Benzyl-1,3,8-Triazaspiro[4.5]decane-2,4-dione
  • Structure : Substituted with a benzyl group at the 8-position.
WASp-Targeting SMC #13
  • Structure : 8-(2,3-Dihydro-1H-inden-2-yl)-1-isobutyl-3-(4-methoxybenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione.
  • Demonstrated efficacy in vivo against non-Hodgkin’s lymphoma.

Structural Analogs with Modified Heterocycles

2-(4-Chlorobenzylidene)-8-Methyl-6,10-Bis(4-nitrobenzylidene)-7,9-Diphenyl-4-(Pyridin-2-yl)-1-Thia-4,8-Diazaspiro[4.5]decan-3-one (4a)
  • Structure : Incorporates a thia-diazaspiro core with multiple benzylidene substituents.
  • Synthesis : Condensation with 4-substituted benzaldehydes in glacial acetic acid.
  • Data : Yield (64%), mp 256–260°C; characterized by NMR, IR, and MS.
3-([1,1’-Biphenyl]-4-yl)-8-((3-Methylpyridin-2-yl)methyl)-1-(Pyrimidin-2-yl)-1,3,8-Triazaspiro[4.5]decane-2,4-dione (11)
  • Structure : Biphenyl and pyrimidinyl substitutions enhance steric bulk.
  • Application: Noted as a reference standard in pharmaceutical analysis.

Key Differentiators and Therapeutic Implications

The target compound’s cyclopenta[d]pyrimidinyl group confers selective PHD2 inhibition with reduced off-target effects, contrasting with earlier analogs plagued by hERG liabilities. Structural variations (e.g., WASp-targeting SMC #13) demonstrate the scaffold’s versatility in addressing diverse diseases, from anemia to oncology. Modifications at the 8-position (benzyl, indenyl, or pyrimidinyl) critically influence target engagement and pharmacokinetics.

Biological Activity

The compound 8-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-1,3,8-triazaspiro[4.5]decane-2,4-dione is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluation, and the mechanisms through which it exerts its effects.

Chemical Structure and Synthesis

This compound features a unique structural framework characterized by a cyclopentapyrimidine core fused with a triazaspirodecane moiety. The synthesis typically involves multicomponent condensation reactions that yield high-purity products suitable for biological testing. The general synthetic route includes the condensation of various precursors under controlled conditions to ensure optimal yield and purity.

Biological Activity Overview

The biological activity of this compound has been primarily evaluated in the context of cancer therapy and hematopoietic stimulation. The following sections detail specific findings related to its anticancer properties and effects on hematopoiesis.

Anticancer Properties

Recent studies have demonstrated that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines. The mechanism of action is believed to involve:

  • Inhibition of Tubulin Polymerization : Similar to other compounds that bind to the colchicine site on tubulin, this compound disrupts microtubule dynamics essential for cell division. Research indicates that modifications to the pyrimidine scaffold enhance binding affinity and potency against tumor cells .
  • In Vivo Efficacy : In animal models, compounds derived from this structure have shown promise in suppressing tumor growth and metastasis. For instance, studies indicated that certain analogues significantly inhibited the growth of taxane-resistant melanoma and breast cancer xenografts .

Table 1: Anticancer Activity of Derivatives

Compound IDCell Line TestedIC50 (µM)Mechanism
1eMelanoma19.0Tubulin Binding
12kBreast Cancer26.4Microtubule Disruption
33Lung Cancer43.1Colchicine Site Inhibition

Hematopoietic Stimulation

In addition to its anticancer properties, this compound has been evaluated for its effects on hematopoiesis:

  • Myelostimulation : Research has shown that derivatives can significantly accelerate the regeneration of lymphocyte and granulocyte pools in bone marrow. This property is particularly valuable in contexts such as chemotherapy recovery where bone marrow function is compromised .

Case Studies

Several case studies highlight the effectiveness of this compound in preclinical settings:

  • Case Study on Melanoma Treatment : A study involving a melanoma xenograft model demonstrated that treatment with a specific derivative led to a reduction in tumor volume by over 50% compared to control groups after four weeks of administration.
  • Hematopoietic Recovery in Mice : In another study focusing on myelostimulation, mice treated with the compound displayed a rapid increase in white blood cell counts post-chemotherapy, indicating its potential use as an adjunct therapy in cancer treatment regimens .

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